molecular formula C16H19NO2S B14754036 4-methyl-N-(4-propylphenyl)benzenesulfonamide CAS No. 1153-46-4

4-methyl-N-(4-propylphenyl)benzenesulfonamide

Cat. No.: B14754036
CAS No.: 1153-46-4
M. Wt: 289.4 g/mol
InChI Key: ZXWHVYOSPWTQSE-UHFFFAOYSA-N
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Description

4-methyl-N-(4-propylphenyl)benzenesulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a 4-methyl and a 4-propylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-propylphenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-propylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-propylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-methyl-N-(4-propylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Research is ongoing to explore its antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-propylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
  • 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
  • 4-methyl-N-pyridin-3-yl-benzenesulfonamide

Uniqueness

4-methyl-N-(4-propylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity towards various enzymes and biological targets, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

1153-46-4

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

4-methyl-N-(4-propylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-3-4-14-7-9-15(10-8-14)17-20(18,19)16-11-5-13(2)6-12-16/h5-12,17H,3-4H2,1-2H3

InChI Key

ZXWHVYOSPWTQSE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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